

FV 100-d7: A Technical Guide to Stability and Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FV 100-d7**

Cat. No.: **B15600426**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Detailed quantitative stability and solubility data, along with specific experimental protocols for **FV 100-d7**, are not publicly available. The information presented in this guide is based on the non-deuterated form of the compound, FV-100 (Valnivudine), and is intended to provide a general overview. The physicochemical properties of **FV 100-d7** are expected to be very similar to those of FV-100.

Introduction

FV 100-d7 is the deuterated analog of FV-100 (Valnivudine), a potent and selective, orally available nucleoside analogue prodrug. FV-100 is converted in vivo to its active metabolite, CF-1743, which is a powerful inhibitor of the varicella-zoster virus (VZV), the causative agent of shingles (herpes zoster).^[1] The introduction of deuterium in **FV 100-d7** is a common strategy in drug development to potentially improve pharmacokinetic properties, such as metabolic stability.

This technical guide provides a summary of the available stability and solubility data for FV-100, which serves as a surrogate for **FV 100-d7**. It also outlines general experimental protocols for assessing these properties and includes visualizations of the compound's mechanism of action and typical workflows for stability and solubility testing.

Physicochemical Properties

A summary of the known physicochemical properties of FV-100 is presented below.

Property	Value	Source
Molecular Formula	C27H35N3O6	MedKoo
Molecular Weight	497.59 g/mol	MedKoo
Appearance	Light yellow to yellow solid powder	MedKoo

Solubility Data

The solubility of a drug substance is a critical factor in its formulation development and bioavailability. The following table summarizes the available solubility information for FV-100.

Solvent	Solubility	Notes	Source
Dimethyl Sulfoxide (DMSO)	100 mg/mL	Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.	MedChemExpress
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.68 mM)	Clear solution.	MedChemExpress
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (4.68 mM)	Clear solution.	MedChemExpress
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.68 mM)	Clear solution.	MedChemExpress

Stability Data

Understanding the stability of a drug candidate is essential for determining its shelf-life and appropriate storage conditions. The available stability data for FV-100 is summarized below.

Condition	Stability	Notes	Source
Solid (Short-term)	Stable for a few weeks	Shipped under ambient temperature as a non-hazardous chemical.	MedKoo
Solid (Long-term)	>2 years	Store at -20°C, dry and dark.	MedKoo
Stock Solution in Solvent (-20°C)	1 month	Sealed storage, away from moisture.	MedChemExpress
Stock Solution in Solvent (-80°C)	6 months	Sealed storage, away from moisture.	MedChemExpress

Experimental Protocols (Generalized)

As specific experimental protocols for **FV 100-d7** are not available, the following sections describe generalized methodologies for determining solubility and stability.

Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of **FV 100-d7** in various aqueous buffers and organic solvents.

Methodology:

- Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
- Sample Preparation: Add an excess amount of **FV 100-d7** to a known volume of each buffer or solvent in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and filter it through a 0.45 μm filter.
- Quantification: Analyze the concentration of **FV 100-d7** in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically $n=3$).

Stability Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating **FV 100-d7** from its potential degradation products.

Methodology:

- Forced Degradation Studies: Subject **FV 100-d7** to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.
- Chromatographic Conditions Development:
 - Column: Select a suitable reversed-phase column (e.g., C18).
 - Mobile Phase: Optimize the mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to achieve good separation between the parent drug and its degradants.
 - Detection: Use a UV detector at a wavelength where **FV 100-d7** and its degradants have significant absorbance.
- Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Solid-State Stability Study

Objective: To evaluate the stability of **FV 100-d7** in its solid form under various environmental conditions.

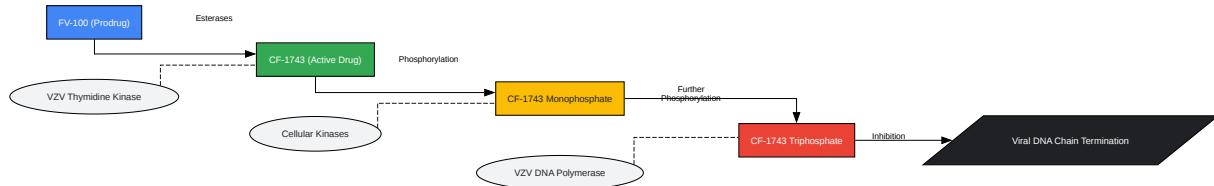
Methodology:

- Sample Preparation: Store accurately weighed samples of **FV 100-d7** in controlled environment chambers under different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
- Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
- Analysis: At each time point, analyze the samples for:
 - Appearance: Visual inspection for any changes in color or physical state.
 - Assay: Quantification of the remaining **FV 100-d7** using the validated stability-indicating HPLC method.
 - Degradation Products: Identification and quantification of any degradation products.
- Data Analysis: Plot the concentration of **FV 100-d7** against time to determine the degradation kinetics and predict the shelf-life.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the conversion of the prodrug FV-100 to its active form, CF-1743, and its subsequent inhibition of Varicella-Zoster Virus (VZV) replication.

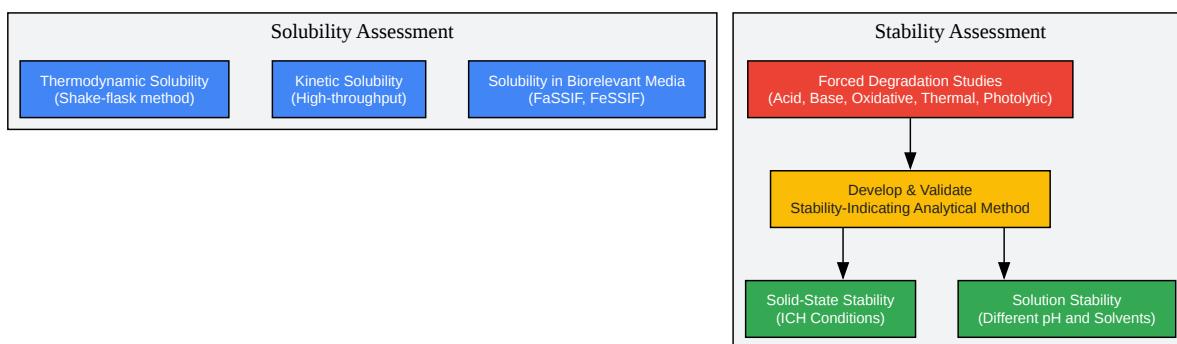


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Caption: Prodrug activation and mechanism of VZV inhibition.

General Workflow for Drug Stability and Solubility Assessment

The diagram below outlines a typical experimental workflow for characterizing the stability and solubility of a new chemical entity like **FV 100-d7**.



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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [FV 100-d7: A Technical Guide to Stability and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600426#fv-100-d7-stability-and-solubility-data]

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Email: info@benchchem.com